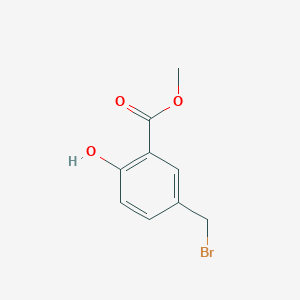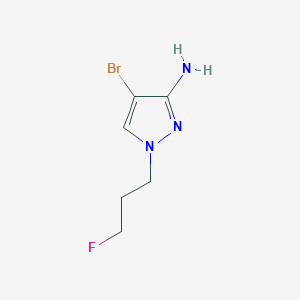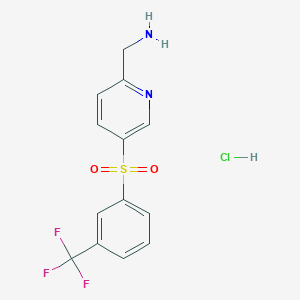
Methyl 5-(bromomethyl)-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(bromomethyl)-2-hydroxybenzoate is an organic compound that belongs to the class of bromomethyl derivatives of hydroxybenzoates. This compound is characterized by the presence of a bromomethyl group attached to the benzene ring, which also contains a hydroxyl group and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 5-(bromomethyl)-2-hydroxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-hydroxybenzoate (methyl salicylate) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an organic solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of methyl 5-(azidomethyl)-2-hydroxybenzoate.
Oxidation: Formation of methyl 5-(bromomethyl)-2-hydroxybenzaldehyde.
Reduction: Formation of methyl 5-(bromomethyl)-2-hydroxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(bromomethyl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and bromomethyl group transformations.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of methyl 5-(bromomethyl)-2-hydroxybenzoate involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The hydroxyl group can participate in hydrogen bonding and can be oxidized to form carbonyl compounds. These reactions are facilitated by the electronic effects of the substituents on the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-hydroxybenzoate (Methyl salicylate): Lacks the bromomethyl group but has similar ester and hydroxyl functionalities.
Methyl 5-chloromethyl-2-hydroxybenzoate: Contains a chloromethyl group instead of a bromomethyl group.
Methyl 5-(hydroxymethyl)-2-hydroxybenzoate: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness: Methyl 5-(bromomethyl)-2-hydroxybenzoate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its analogs. This makes it a valuable intermediate in organic synthesis and research .
Eigenschaften
Molekularformel |
C9H9BrO3 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
methyl 5-(bromomethyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,11H,5H2,1H3 |
InChI-Schlüssel |
STPVBMFGGIJGDC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)



![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)








